DX-9065a is classified as a low molecular weight direct inhibitor of factor Xa. It was synthesized to provide an efficient alternative to peptide-based anticoagulants, which often suffer from poor oral absorption and require parenteral administration. The compound's development was aimed at enhancing both efficacy and patient compliance in anticoagulation therapy .
The synthesis of DX-9065a has been described in various studies, highlighting several efficient methodologies. One notable approach involves palladium-catalyzed reactions that streamline the synthesis process while ensuring high yields of the final product. The synthesis typically includes the formation of key intermediates that are subsequently transformed into the final inhibitor through a series of chemical reactions .
Key steps in the synthesis include:
The molecular structure of DX-9065a is characterized by a specific arrangement that facilitates its interaction with factor Xa. The compound features a pyrrolidine ring, which is essential for its biological activity. The structural formula can be represented as follows:
This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its functional properties as an anticoagulant. Detailed crystallographic studies have provided insights into its three-dimensional conformation, which is crucial for understanding its mechanism of action .
DX-9065a primarily functions through competitive inhibition of factor Xa. In vitro studies have demonstrated that it significantly prolongs clotting times in assays such as activated partial thromboplastin time (APTT) and prothrombin time (PT), indicating its effectiveness in disrupting the coagulation process.
The kinetic parameters reveal that DX-9065a has a Ki value of approximately 41 nM for factor Xa, suggesting a strong binding affinity. Comparatively, its Ki values for other serine proteases are considerably higher, indicating selectivity towards factor Xa .
The mechanism by which DX-9065a exerts its anticoagulant effect involves direct inhibition of factor Xa activity. By binding to the active site of this enzyme, DX-9065a prevents the conversion of prothrombin to thrombin, thereby inhibiting thrombus formation.
This process can be summarized as follows:
Clinical studies have shown that both intravenous and oral administration of DX-9065a leads to significant anticoagulant effects in vivo .
DX-9065a exhibits several notable physical and chemical properties:
These properties are critical for its formulation as an oral medication and influence its pharmacokinetic profile .
DX-9065a has potential applications in various clinical settings:
Furthermore, ongoing studies explore its efficacy in conditions such as ischemia-reperfusion injury, where modulation of coagulation can significantly impact outcomes .
The development of anticoagulants historically centered on indirect thrombin inhibition through agents like heparin (discovered 1916) and vitamin K antagonists like warfarin (approved 1954). Heparin’s nonspecific mechanism and warfarin’s narrow therapeutic window highlighted the need for targeted alternatives. The 1980s saw Factor Xa (FXa) emerge as a superior target due to its pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways. FXa’s catalytic efficiency—each molecule generates ~1,000 thrombin molecules—offered amplified anticoagulation effects with potentially reduced bleeding risks [7]. Early natural FXa inhibitors like antistasin (from leeches) and tick anticoagulant peptide (TAP, Ornithodoros moubata) provided target validation but were polypeptides with poor drugability [7].
DX-9065a (development code: Daiichi) emerged in the 1990s as the first synthetic, low-molecular-weight FXa inhibitor designed for specificity and reversible binding. Unlike heparins (which require antithrombin III) or warfarin (which targets vitamin K epoxide reductase), DX-9065a directly and competitively inhibited FXa with a Ki of 41 nM while showing negligible activity against thrombin (Ki >2,000 nM) or other serine proteases like chymotrypsin [5]. This selectivity profile represented a paradigm shift in anticoagulant design, demonstrating that synthetic small molecules could achieve precision previously unseen in anticoagulant pharmacology [1] [8]. Its intravenous/oral bioavailability (2–3%) was low compared to later agents (e.g., rivaroxaban), yet it established critical structure-activity principles for subsequent FXa inhibitors [7].
Table 1: Evolution of Factor Xa Inhibitors from Natural to Synthetic Compounds
Compound Type | Example | Source/Origin | Key Properties | Limitations |
---|---|---|---|---|
Polypeptide | Antistasin | Mexican leech (Haementeria officinalis) | Ki: 0.3–0.6 nM; Tight-binding inhibitor | Poor oral bioavailability; Inhibits trypsin |
Polypeptide | TAP | Tick (Ornithodoros moubata) | Ki: ~0.6 nM; Selective for FXa | Proteolytic degradation; Immunogenic |
Synthetic SMOL | DX-9065a | Daiichi Pharmaceutical | Ki: 41 nM; Competitive, reversible; Oral activity | Low bioavailability (2–3%) |
Synthetic SMOL | Rivaroxaban | Bayer Healthcare | IC₅₀: 0.7 nM; Bioavailability: 60–100% | CYP3A4 interactions |
DX-9065a’s molecular structure (molecular weight: 571 g/mol) embodies three key innovations in targeted anticoagulant design:
Pharmacologically, DX-9065a demonstrated linear dose-response relationships in preclinical models. In rabbits, it reduced thrombus weight by 64% at 0.32 mg/kg IV without increasing bleeding time—a key advantage over heparin [1]. Clinical studies confirmed dose-dependent FXa inhibition and prolonged clotting times (PT, APTT) correlating with plasma anti-Xa activity [5] [6]. Its effects persisted for 96 hours post-infusion in coronary artery disease patients, indicating sustained suppression of thrombin generation without rebound hypercoagulability [4].
Table 2: Key Pharmacological Properties of DX-9065a
Property | Value/Effect | Experimental Context |
---|---|---|
FXa Inhibition (Ki) | 41 nM | Human plasma; Competitive kinetics [5] |
Selectivity vs. Thrombin | >2,000-fold | Enzyme panel screening [5] |
Anticoagulant Effect | Doubling of APTT at 0.97 µM | Human plasma recalcification [5] |
Thrombus Reduction | 64% reduction at 0.32 mg/kg IV | Rabbit venous thrombosis model [1] |
Plasma Half-Life | 40 min – 5 hours (dose-dependent) | Phase I/II studies [8] |
Platelet Effects | No aggregation inhibition up to 100 µM | ADP/collagen-induced aggregation [5] |
DX-9065a’s impact extends beyond clinical development. Its mechanism enabled novel applications like a universal blood collection anticoagulant. In hematology/chemistry tests, DX-9065a (15 mg per 2 mL blood) preserved cell morphology and stability comparable to EDTA for 12 hours without distorting electrolyte results—unlike EDTA’s chelation effects [6]. This underscores its versatility as a biochemical tool.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9